molecular formula C22H21ClFN3O3S B1683883 MK-5108 CAS No. 1010085-13-8

MK-5108

货号 B1683883
CAS 编号: 1010085-13-8
分子量: 461.9 g/mol
InChI 键: LCVIRAZGMYMNNT-VVONHTQRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-5108, also known as VX-689, is a highly potent and specific inhibitor of Aurora A kinase . It has an IC50 value of 0.064 nM . It is a novel small molecule that shows robust selectivity for Aurora A over Aurora B and Aurora C .


Molecular Structure Analysis

MK-5108 has a molecular formula of C22H21ClFN3O3S and a molecular weight of 461.94 . A crystal structure of an Aurora A/MK-5108 complex suggests the chemical basis for its higher specificity .


Chemical Reactions Analysis

MK-5108 inhibits Aurora-A activity in an ATP-competitive manner . It shows robust selectivity against other family kinases Aurora-B (220-fold) and Aurora-C (190-fold) .

科学研究应用

Application in Cancer Research

Scientific Field: Oncology

Methods of Application or Experimental Procedures: In the studies, MK-5108 was applied to cultured cells and human tumor cell lines . The effect of MK-5108 was confirmed by the accumulation of cells with expression of phosphorylated Histone H3 and inhibition of Aurora-A autophosphorylation by immunostaining assays . MK-5108 also induced phosphorylated Histone H3 in skin and xenograft tumor tissues in a nude rat xenograft model .

Results or Outcomes: MK-5108 inhibited growth of human tumor cell lines in culture and in different xenograft models . Furthermore, the combination of MK-5108 and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel . MK-5108 is currently being tested in clinical trials and offers a new therapeutic approach to combat human cancers as a single agent or in combination with existing taxane therapies .

Application in Cell Growth Inhibition

Scientific Field: Cell Biology

Methods of Application or Experimental Procedures: In the studies, MK-5108 was applied to various cell lines . The effect of MK-5108 on cell growth was assessed using cell viability assays .

Results or Outcomes: MK-5108 treatment resulted in sustained cell growth inhibition at nanomolar doses . This was accompanied by increased cell death and accumulation of cells in G2/M, indicating a disruption of the cell cycle .

Application in Aurora Kinase Inhibition

Scientific Field: Biochemistry

Methods of Application or Experimental Procedures: In the studies, MK-5108 was applied to various cell lines . The effect of MK-5108 on Aurora kinase activity was assessed using protein kinase assays .

Results or Outcomes: MK-5108 specifically inhibited Aurora-A kinase in a panel of protein kinase assays . Inhibition of Aurora-A by MK-5108 in cultured cells induced cell cycle arrest at the G2-M phase in flow cytometry analysis .

安全和危害

MK-5108 is not classified as a dangerous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

属性

IUPAC Name

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVIRAZGMYMNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026054
Record name MK-5108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-5108

CAS RN

1010085-13-8
Record name MK-5108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010085138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-5108
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12556
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-5108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-5108
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J407531S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-5108
Reactant of Route 2
MK-5108
Reactant of Route 3
Reactant of Route 3
MK-5108
Reactant of Route 4
Reactant of Route 4
MK-5108
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
MK-5108
Reactant of Route 6
MK-5108

Citations

For This Compound
428
Citations
SE Minton, P LoRusso, AC Lockhart, M Saif… - Journal of Clinical …, 2010 - ascopubs.org
… MT patients receive oral MK-5108 q 12 hr for 2 days every 14-21 days. CT patients receive … oral MK-5108 q 12 hr for 2 days every 21 days. A 3+3 dose escalation scheme of MK-5108 is …
Number of citations: 15 ascopubs.org
M Amin, SE Minton, PM LoRusso… - Investigational new …, 2016 - Springer
… MK-5108 is a potent/highly selective Aurora A kinase inhibitor. Methods A randomized Phase I study of MK-5108, … This study was terminated early due to toxicities in Panel2 at MK-5108 …
Number of citations: 41 link.springer.com
M Jiang, M Bai, S Xu, T Wang, J Lei, M Xu… - … et Biophysica Acta (BBA …, 2021 - Elsevier
… MK-5108 is a potent and highly selective AURKA inhibitor that has been shown to exhibit … of MK-5108 in the development of renal fibrosis. Our results showed that MK-5108 dramatically …
Number of citations: 3 www.sciencedirect.com
T Shimomura, S Hasako, Y Nakatsuru, T Mita… - Molecular cancer …, 2010 - AACR
… of MK-5108 for Aurora-A, the IC 50 values of MK-5108 were … on the IC 50 value of MK-5108. The Aurora-B assay reaction was … not only for MK-5108-sensitive but also MK-5108-resistant …
Number of citations: 134 aacrjournals.org
DC Chinn, WS Holland, PC Mack - Journal of cancer research and clinical …, 2014 - Springer
… MK-5108 is a potent inhibitor of Aurora A kinase that has shown preclinical potent activity in … We sought to assess the preclinical efficacy of MK-5108 in a panel of non-small-cell lung …
Number of citations: 29 link.springer.com
S Noronha, LAC Alt, TE Scimeca, O Zarou… - In Vitro Cellular & …, 2018 - Springer
… In this study, we investigated the effects of an Aurora kinase A inhibitor (MK-5108), an Aurora kinase B inhibitor (AZD1152-HQPA), and a pan-Aurora kinase inhibitor (AMG 900) on …
Number of citations: 9 link.springer.com
L Kretzner, A Scuto, K Claudia, R Jove, SJ Forman… - Blood, 2009 - Elsevier
… MK-5108 results in over 85% apoptosis of multiple lymphoma lines tested at 72 hours. Cell cycle analyses by FACS of MK-5108 … of lymphoma cells to MK-5108, siRNA-mediated knock-…
Number of citations: 3 www.sciencedirect.com
X Gong, S **, F Merzoug, XS Ye, MJ Lallena… - Molecular Cancer …, 2013 - AACR
… with the combination of an Aurora-A inhibitor, MK-5108, with navitoclax, an inhibitor of Bcl-2 … to the single agent Aurora-A inhibitor and to synergy of combined MK-5108 and navitoclax. …
Number of citations: 0 aacrjournals.org
M Durbas, P Pabisz, K Wawak, A Wiśniewska… - Apoptosis, 2018 - Springer
… MK-5108… MK-5108-treated IMR-32 cells was documented by assessing autophagic flux. Application of a lysosomotropic agent—chloroquine (CQ) affected the 14G2a mAb- and MK-5108…
Number of citations: 10 link.springer.com
Y Yang, DM Santos, L Pantano, R Knipe… - American Journal of …, 2022 - atsjournals.org
… In this study, we characterize the antifibrotic effect of inhibiting AURKA with MK-5108 through actin cytoskeleton–mediated YAP regulation and report its efficacy in preventing bleomycin-…
Number of citations: 4 www.atsjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。